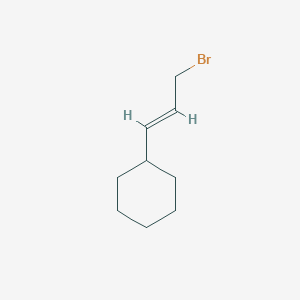

3-Cyclohexylprop-2-enyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclohexylprop-2-enyl bromide is an organic compound with the molecular formula C9H15Br It is a brominated derivative of cyclohexylpropene, characterized by the presence of a bromine atom attached to the second carbon of the propene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylprop-2-enyl bromide typically involves the reaction of cyclohexylmagnesium bromide with 2,3-dibromopropene. The process is carried out in an anhydrous ether solvent under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclohexylprop-2-enyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexylpropene.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Elimination Reactions: Often carried out using strong bases such as sodium ethoxide or potassium tert-butoxide.

Addition Reactions: Halogenation reactions use bromine or chlorine in inert solvents like carbon tetrachloride or dichloromethane.

Major Products Formed:

Nucleophilic Substitution: Produces derivatives such as alcohols, ethers, or amines.

Elimination Reactions: Yields cyclohexylpropene.

Addition Reactions: Forms dihalides or halohydrins depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Cyclohexylprop-2-enyl bromide has the molecular formula C9H15Br and features a cyclohexyl group attached to a prop-2-enyl chain with a bromine atom substituting one of the hydrogen atoms. This unique structure allows for versatile reactivity, particularly as an electrophile in various chemical reactions.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic addition reactions makes it valuable for creating various derivatives and functionalized compounds.

Pharmaceuticals

This compound is explored as a potential precursor for developing bioactive compounds. Its structural versatility allows researchers to modify it into pharmacologically active entities, making it significant in drug discovery and development .

Material Science

In material science, this compound is utilized in the preparation of polymers and advanced materials. Its reactivity enables the formation of cross-linked structures that can enhance material properties, such as strength and thermal stability.

Chemical Biology

The compound is employed in studies related to enzyme mechanisms and protein modifications. By understanding how it interacts with biological systems, researchers can gain insights into biochemical pathways and develop new therapeutic strategies .

Case Studies

Case Study 1: Pharmaceutical Development

In a recent study, researchers synthesized a series of derivatives from this compound that showed promising activity against specific cancer cell lines. The modifications allowed for enhanced bioavailability and selectivity towards tumor cells.

Case Study 2: Material Science Innovations

Another investigation focused on using this compound to create novel polymeric materials through radical polymerization techniques. The resulting materials exhibited improved mechanical properties suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 3-Cyclohexylprop-2-enyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can also participate in addition reactions due to the presence of the double bond in the propene chain. These reactions are crucial for its applications in organic synthesis and material science.

Comparación Con Compuestos Similares

Cyclohexylmethyl bromide: Similar in structure but lacks the double bond in the propene chain.

Cyclohexylpropyl bromide: Similar but with a saturated propyl chain instead of the unsaturated propene chain.

Cyclohexylvinyl bromide: Similar but with a vinyl group instead of the propene chain.

Uniqueness: 3-Cyclohexylprop-2-enyl bromide is unique due to the presence of both a cyclohexyl group and an unsaturated propene chain, which imparts distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and other scientific applications.

Actividad Biológica

3-Cyclohexylprop-2-enyl bromide (C9H15Br) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant case studies, alongside data tables summarizing key findings.

- Molecular Formula : C9H15Br

- Molecular Weight : 203.122 g/mol

- CAS Number : 131665-81-1

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding alkene or alcohol. The methodology often employs various halogenation techniques to achieve high yields and purity.

Antiparasitic Activity

One notable study investigated the compound's activity against Trypanosoma brucei, the causative agent of sleeping sickness. The research focused on developing inhibitors targeting the enzyme rhodesain, which is crucial for the parasite's survival. Compounds structurally related to this compound exhibited significant inhibitory effects, suggesting potential as antiparasitic agents .

Anticancer Potential

In another study, derivatives of this compound were evaluated for their effects on heat shock protein 90 (Hsp90), a protein implicated in cancer cell proliferation. The findings indicated that certain analogues could inhibit Hsp90 with promising efficacy, highlighting their potential as anticancer therapeutics .

Case Studies

-

Antiparasitic Efficacy :

- Objective : To evaluate the potency of this compound derivatives against Trypanosoma brucei.

- Methodology : In vitro assays were conducted to assess the IC50 values of various compounds.

- Results : Several derivatives demonstrated IC50 values in the low micromolar range, indicating strong antiparasitic activity.

-

Cancer Treatment Applications :

- Objective : To assess the impact of this compound on Hsp90 inhibition.

- Methodology : Cell viability assays and Western blot analysis were employed to measure Hsp90 levels in treated cancer cells.

- Results : Significant reduction in Hsp90 levels was observed, correlating with decreased cell viability in cancer cell lines.

Data Summary

Propiedades

Número CAS |

131719-68-1 |

|---|---|

Fórmula molecular |

C9H15Br |

Peso molecular |

203.12 g/mol |

Nombre IUPAC |

3-bromoprop-1-enylcyclohexane |

InChI |

InChI=1S/C9H15Br/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |

Clave InChI |

OQDAFSPCBVBKNR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C=CCBr |

SMILES canónico |

C1CCC(CC1)C=CCBr |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.